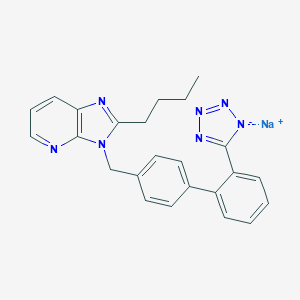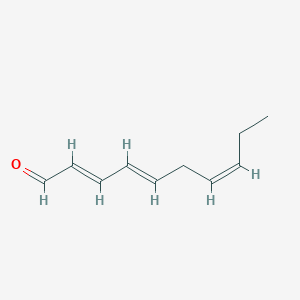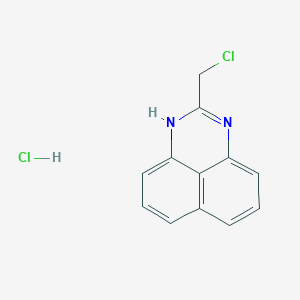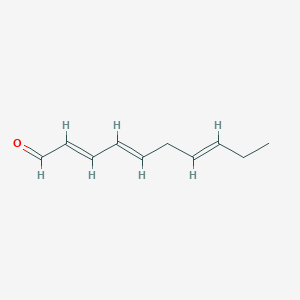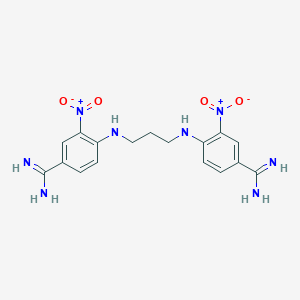
4,4'-(1,3-Propanediyldiimino)bis-(3-nitrobenzenecarboximidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(1,3-Propanediyldiimino)bis-(3-nitrobenzenecarboximidamide), commonly known as PDI, is a compound that has been extensively studied for its potential applications in scientific research. PDI is a versatile molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of PDI is not fully understood, but it is believed to involve the formation of covalent bonds between the PDI molecule and its target protein or DNA. This can result in changes to the structure or function of the target molecule, allowing researchers to study its properties in more detail.
Effets Biochimiques Et Physiologiques
PDI has been shown to have a range of biochemical and physiological effects, including the ability to induce protein aggregation and stabilize protein complexes. It has also been shown to have antimicrobial properties and to inhibit the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PDI is its versatility, which allows it to be used in a wide range of scientific research applications. However, PDI can be difficult to work with due to its low solubility in water and its tendency to form aggregates. In addition, PDI can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving PDI. One area of interest is the development of new methods for synthesizing and purifying PDI, which could improve its utility in scientific research. Another area of interest is the development of new applications for PDI, such as in the study of protein-protein interactions in living cells. Additionally, researchers are interested in exploring the potential therapeutic applications of PDI, such as in the treatment of bacterial infections or cancer.
Méthodes De Synthèse
PDI can be synthesized using a variety of methods, including the reaction of 3-nitrobenzenecarboxylic acid with diethylenetriamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product can be purified using methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
PDI has a wide range of potential applications in scientific research. It has been used as a fluorescent probe for studying protein-protein interactions, as well as a cross-linking agent for stabilizing protein complexes. PDI has also been used in the study of DNA-binding proteins and in the development of biosensors.
Propriétés
Numéro CAS |
125880-83-3 |
|---|---|
Nom du produit |
4,4'-(1,3-Propanediyldiimino)bis-(3-nitrobenzenecarboximidamide) |
Formule moléculaire |
C17H20N8O4 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
4-[3-(4-carbamimidoyl-2-nitroanilino)propylamino]-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C17H20N8O4/c18-16(19)10-2-4-12(14(8-10)24(26)27)22-6-1-7-23-13-5-3-11(17(20)21)9-15(13)25(28)29/h2-5,8-9,22-23H,1,6-7H2,(H3,18,19)(H3,20,21) |
Clé InChI |
ZMDDUDRQHBLMAP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])NCCCNC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])NCCCNC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Autres numéros CAS |
125880-83-3 |
Synonymes |
4-[3-[(4-carbamimidoyl-2-nitro-phenyl)amino]propylamino]-3-nitro-benze necarboximidamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



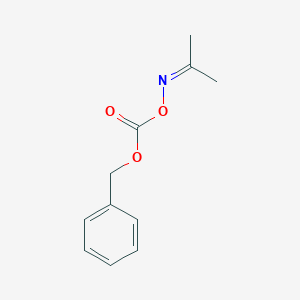
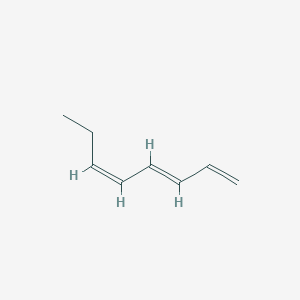
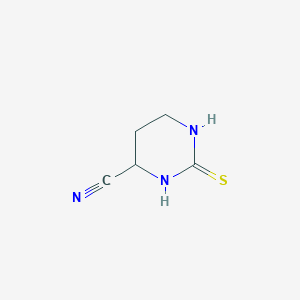
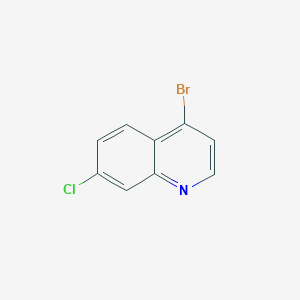
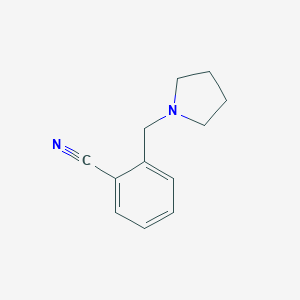
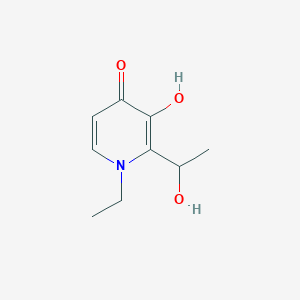
![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B148891.png)
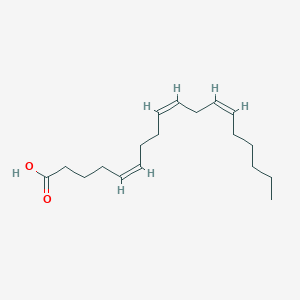
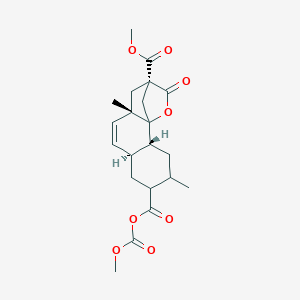
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
